
N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide, also known as BNCOC, is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications. BNCOC possesses a unique chemical structure and exhibits various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. It has been found to protect against oxidative stress and reduce the accumulation of reactive oxygen species. This compound has also been shown to improve cognitive function and enhance memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in large quantities. This compound exhibits low toxicity and is well-tolerated by cells and animals. However, this compound has some limitations for lab experiments. Its solubility in water is relatively low, which can make it difficult to administer in certain experiments. This compound also has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the research and development of N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the investigation of the potential use of this compound as a dietary supplement for its antioxidant and anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a promising compound with various biological activities and potential therapeutic applications. Its unique chemical structure and low toxicity make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxyacetophenone with benzyl cyanide in the presence of potassium carbonate and acetic acid. The resulting product is then treated with chloroacetyl chloride to obtain this compound in high yield. The synthesis of this compound is a relatively simple process and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c20-10-11-21(13-14-6-2-1-3-7-14)18(22)16-12-15-8-4-5-9-17(15)24-19(16)23/h1-9,12H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHCBUYSDUXIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


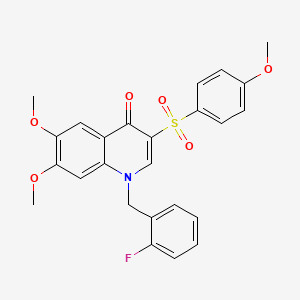
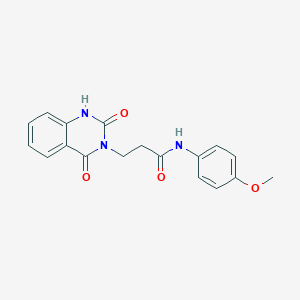
![2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2444226.png)
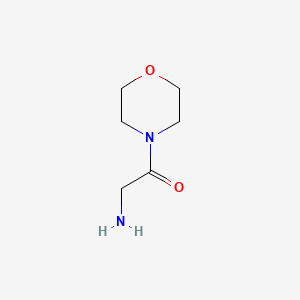
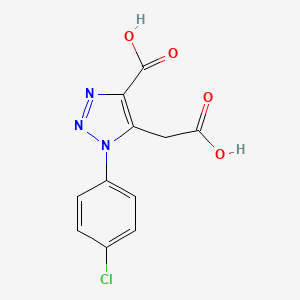

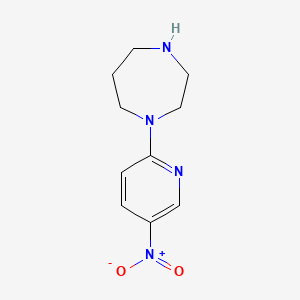
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2444231.png)

![4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2444234.png)
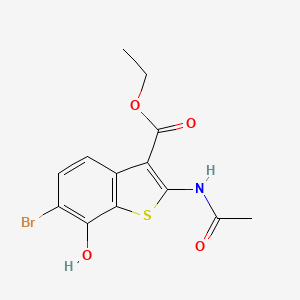
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2444239.png)
